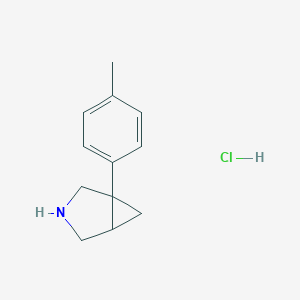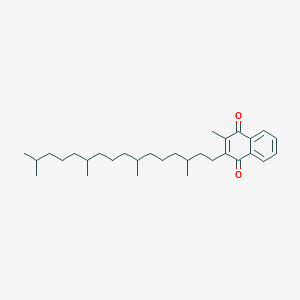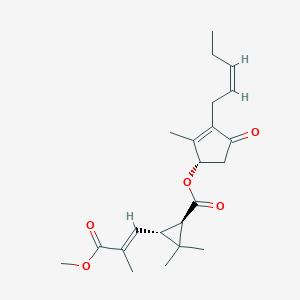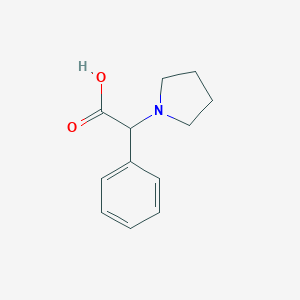
Phenyl-pyrrolidin-1-yl-acetic acid
説明
Synthesis Analysis
The synthesis of Phenyl-pyrrolidin-1-yl-acetic acid and its derivatives involves several key steps, aiming to achieve potent biological activities. For example, a series of 2-aryl(pyrrolidin-4-yl)acetic acids were synthesized, evaluated as agonists of S1P receptors, and found to lower lymphocyte counts in mice, showcasing good pharmacokinetic properties in rats (Lin Yan et al., 2006). Another example is the synthesis of pyrrolidine derivatives for binding sites in copper(II) complexes, highlighting a method for preparing alpha-(pyrrolidin-1-yl)-alpha,alpha-dialkyl acetic acid (D. Shen et al., 2004).
Molecular Structure Analysis
Molecular structure analysis of Phenyl-pyrrolidin-1-yl-acetic acid derivatives through techniques like FT-IR, NMR, and XRD provides insights into their chemical structure and potential applications. For instance, 4-(Pyrrolidine-2,5‑dione‑1-yl)phenol was characterized revealing its structural and electronic properties through DFT and quantum chemical methods (Saba Zulfiqar et al., 2021).
Chemical Reactions and Properties
The chemical reactions involving Phenyl-pyrrolidin-1-yl-acetic acid derivatives often aim at enhancing their biological activity. For example, the addition of (Pyrazol-1-yl)acetyl and (Pyridin-2-yl)acetyl groups to peptides affords ATCUN-like copper(II) binding sites, demonstrating a method for functionalizing peptides for potential therapeutic applications (A. N. Boa et al., 2005).
Physical Properties Analysis
The physical properties of Phenyl-pyrrolidin-1-yl-acetic acid derivatives, such as their thermal behavior and morphology, are crucial for their application in materials science. The synthesis and characterization of thiophen-3-yl acetic acid 4-pyrrol-1-yl phenyl ester and its conducting polymers offer insights into their thermal stability and electrical conductivity, showcasing their potential in electrochemical applications (Bahar Bingöl et al., 2005).
Chemical Properties Analysis
Understanding the chemical properties, such as reactivity and stability, of Phenyl-pyrrolidin-1-yl-acetic acid derivatives is essential for their application in various fields. The study of their metal coordination chemistry, for instance, provides valuable information on how these compounds interact with metal ions, which is crucial for designing new materials and drugs (M. Chakravarty et al., 2012).
科学的研究の応用
Pyrrolidine is a five-membered ring used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
One specific application mentioned is the use of cis-3,4-diphenylpyrrolidine derivatives as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
-
Cosmetic Products
-
Drug Discovery
- Application Summary : The pyrrolidine ring, a component of Phenyl-pyrrolidin-1-yl-acetic acid, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
- Method of Application : The pyrrolidine ring is incorporated into various compounds, which are then tested for their biological activity .
- Results : The pyrrolidine ring enhances the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional (3D) coverage due to the non-planarity of the ring .
-
Research Chemical
-
Autoimmune Diseases
- Application Summary : A new series of cis-3,4-diphenylpyrrolidine derivatives, which include a component similar to Phenyl-pyrrolidin-1-yl-acetic acid, have been found to be beneficial as inverse agonists of the retinoic acid-related orphan receptor γ (RORγt). This receptor is a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases .
- Results : The outcomes of this application would depend on the specific research context .
-
Research Chemical
-
Pharmaceutical Manufacturing
Safety And Hazards
Phenyl-pyrrolidin-1-yl-acetic acid is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation and serious eye irritation . Protective measures such as wearing protective gloves, clothing, eye protection, and face protection are recommended .
将来の方向性
特性
IUPAC Name |
2-phenyl-2-pyrrolidin-1-ylacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(15)11(13-8-4-5-9-13)10-6-2-1-3-7-10/h1-3,6-7,11H,4-5,8-9H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOZIYFGQLGJFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(C2=CC=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10349417 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl-pyrrolidin-1-yl-acetic acid | |
CAS RN |
100390-48-5 | |
| Record name | Phenyl-pyrrolidin-1-yl-acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10349417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 100390-48-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



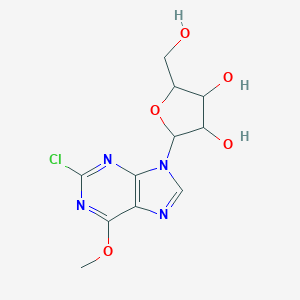

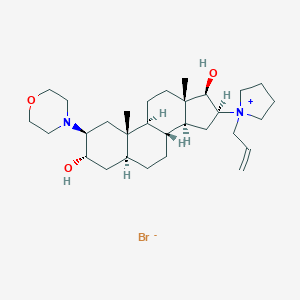
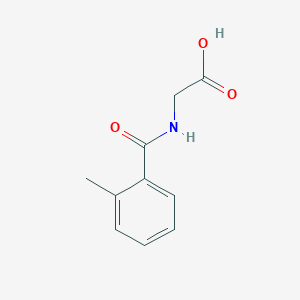
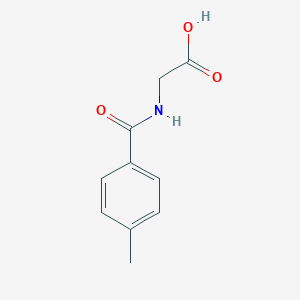
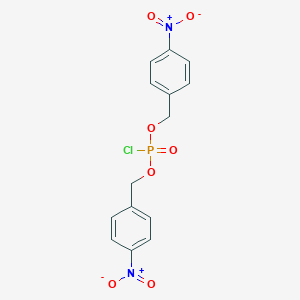
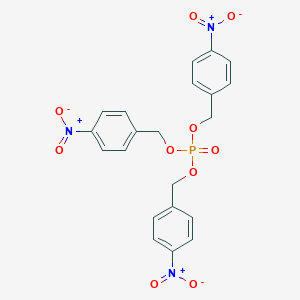
![2-Bromo-1-[4-(pyrrolidine-1-sulfonyl)phenyl]ethan-1-one](/img/structure/B29418.png)
![2-[4-(Dimethylamino)phenyl]-2-methylpropanoic acid](/img/structure/B29421.png)
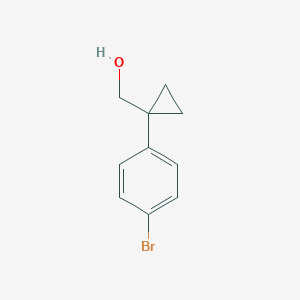
![1-[4-(Bromoacetyl)phenyl]-2-pyrrolidinone](/img/structure/B29425.png)
